molecular formula C12H14BrNO3 B2663995 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide CAS No. 2097884-05-2

5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide

Cat. No.: B2663995
CAS No.: 2097884-05-2
M. Wt: 300.152
InChI Key: OOVQVXFBEITNTP-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide: is a chemical compound characterized by its bromo-furan-2-carboxamide structure with a hydroxycyclohex-2-en-1-yl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core The bromination of the furan ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

  • Reduction: : Reduction reactions can be performed on the bromo group to yield the corresponding bromo-furan-2-carboxamide.

  • Substitution: : The bromo group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Furan-2,5-dicarboxylic acid

  • Reduction: : Bromo-furan-2-carboxamide derivatives

  • Substitution: : Various functionalized derivatives based on the nucleophile used

Scientific Research Applications

5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of furan derivatives.

  • Medicine: : Investigating potential therapeutic uses, such as anti-inflammatory or anticancer properties.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide: can be compared to other bromo-furan derivatives, such as 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide . While both compounds share structural similarities, their differences in the heterocyclic core (furan vs. thiophene) can lead to distinct chemical and biological properties.

Similar Compounds

  • 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide

  • This compound: (isomers with different substituents on the furan ring)

Properties

IUPAC Name

5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-5-4-9(17-10)11(15)14-8-12(16)6-2-1-3-7-12/h2,4-6,16H,1,3,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVQVXFBEITNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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